

# Spectroscopic and Structural Analysis of 3-Fluoro-4-nitrobenzonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Fluoro-4-nitrobenzonitrile

Cat. No.: B1304139

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, **3-Fluoro-4-nitrobenzonitrile**. This compound, with the CAS number 218632-01-0, has a molecular formula of  $C_7H_3FN_2O_2$  and a molecular weight of 166.11 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its structure, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, makes it a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for a wide range of chemical transformations, particularly nucleophilic aromatic substitution.[\[5\]](#)

## Predicted Spectroscopic Data

While extensive, publicly available experimental spectra for **3-Fluoro-4-nitrobenzonitrile** are limited, the following tables summarize the predicted and expected spectroscopic data based on its chemical structure and general principles of spectroscopy.

### Table 1: Predicted $^1H$ NMR Data

| Predicted Chemical Shift (ppm) | Multiplicity        | Coupling Constants (Hz) | Assignment |
|--------------------------------|---------------------|-------------------------|------------|
| ~8.2 - 8.5                     | Doublet of Doublets | $J \approx 8, 2$ Hz     | H-5        |
| ~8.0 - 8.3                     | Doublet of Doublets | $J \approx 8, 5$ Hz     | H-6        |
| ~7.8 - 8.1                     | Triplet             | $J \approx 8$ Hz        | H-2        |

Note: The predicted chemical shifts, multiplicities, and coupling constants are estimations and may vary depending on the solvent and experimental conditions.

## Table 2: Predicted $^{13}\text{C}$ NMR Data

| Predicted Chemical Shift (ppm)            | Assignment |
|-------------------------------------------|------------|
| ~160 (d, ${}^1\text{JCF} \approx 260$ Hz) | C-3        |
| ~145                                      | C-4        |
| ~135                                      | C-5        |
| ~130                                      | C-6        |
| ~125 (d, $J \approx 5$ Hz)                | C-2        |
| ~118 (d, $J \approx 20$ Hz)               | C-1        |
| ~115                                      | CN         |

Note: The predicted chemical shifts are estimations. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling, with an expected large one-bond coupling constant ( ${}^1\text{JCF}$ ).

## Table 3: Expected Infrared (IR) Spectroscopy Data

| Wavenumber ( $\text{cm}^{-1}$ ) | Functional Group                                         |
|---------------------------------|----------------------------------------------------------|
| 2240 - 2220                     | $\text{C}\equiv\text{N}$ (Nitrile) Stretch (Aromatic)[6] |
| 1550 - 1475                     | N-O Asymmetric Stretch (Nitro)                           |
| 1360 - 1290                     | N-O Symmetric Stretch (Nitro)                            |
| ~1250                           | C-F Stretch                                              |
| 3100 - 3000                     | C-H Stretch (Aromatic)                                   |
| 1600 - 1450                     | C=C Stretch (Aromatic Ring)                              |

## Table 4: Expected Mass Spectrometry Data

| m/z    | Assignment              |
|--------|-------------------------|
| 166.02 | $[M]^+$ (Molecular Ion) |
| 136.02 | $[M - NO]^+$            |
| 120.02 | $[M - NO_2]^+$          |
| 116.02 | $[M - CN - O]^+$        |

Note: The exact mass of **3-Fluoro-4-nitrobenzonitrile** is 166.0179 g/mol .[\[2\]](#) High-resolution mass spectrometry (HRMS) would confirm this elemental composition.

## Experimental Protocols

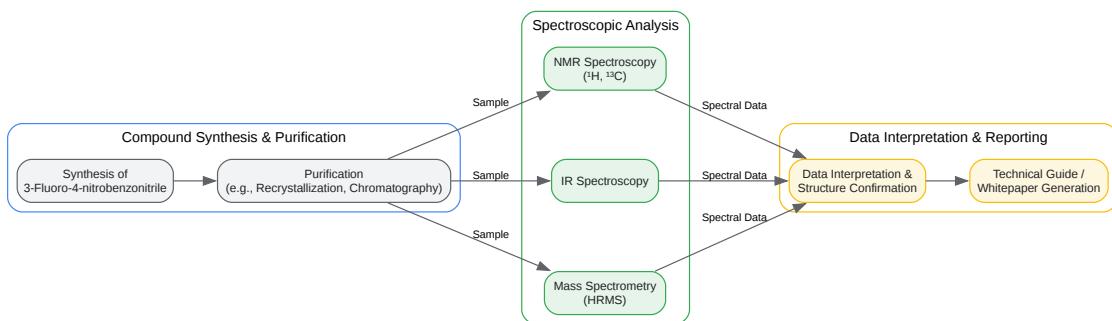
Detailed experimental protocols for the spectroscopic analysis of **3-Fluoro-4-nitrobenzonitrile** are not widely published. However, the following are generalized procedures for obtaining NMR, IR, and Mass Spectrometry data for a solid organic compound of this nature.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Fluoro-4-nitrobenzonitrile** in a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in an NMR tube. The choice of solvent can affect chemical shifts.
- Data Acquisition:
  - Acquire  $^1H$  NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
  - Acquire  $^{13}C$  NMR spectra on the same instrument.
  - Standard acquisition parameters for  $^1H$  NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For  $^{13}C$  NMR, a 90-degree pulse angle and a longer relaxation delay may be necessary to observe all carbon signals, including quaternary carbons.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift

scale using the residual solvent peak as an internal standard.

## Infrared (IR) Spectroscopy


- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid **3-Fluoro-4-nitrobenzonitrile** directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition: Record the IR spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **3-Fluoro-4-nitrobenzonitrile** into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Alternatively, for Gas Chromatography-Mass Spectrometry (GC-MS), the sample can be injected into the GC, which separates it before it enters the mass spectrometer.
- Ionization: Ionize the sample molecules.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus  $m/z$ . High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized chemical compound like **3-Fluoro-4-nitrobenzonitrile**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Fluoro-4-nitrobenzonitrile | 218632-01-0 | FF74956 [biosynth.com]
- 2. 3-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2783399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]
- 4. 3-Fluoro-4-nitrobenzonitrile | 218632-01-0 [chemicalbook.com]
- 5. 3-Fluoro-4-nitrobenzonitrile | 218632-01-0 | Benchchem [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Analysis of 3-Fluoro-4-nitrobenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304139#3-fluoro-4-nitrobenzonitrile-spectroscopic-data-nmr-ir-mass-spec]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)